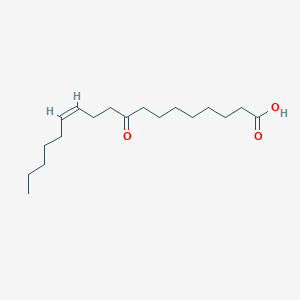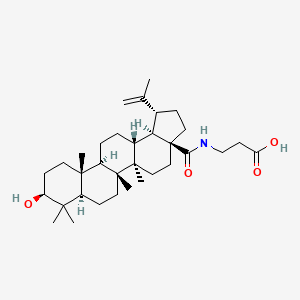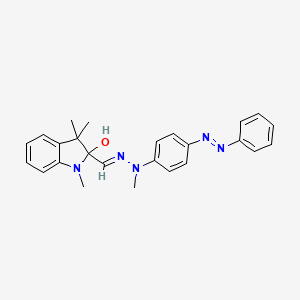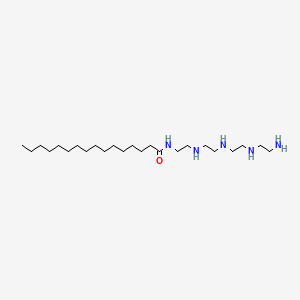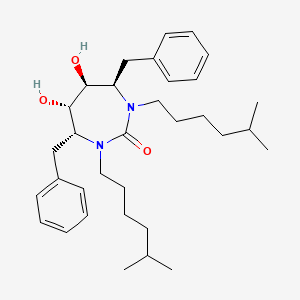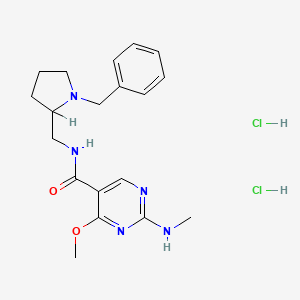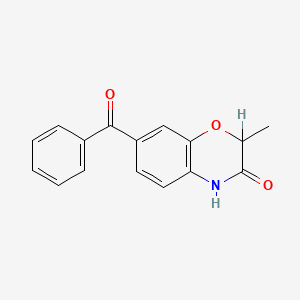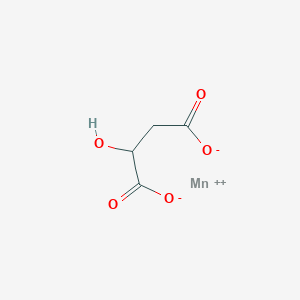
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- is a chemical compound with the molecular formula C9H10N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a nitroso group (-NO) attached to the indole ring. The presence of the nitroso group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- typically involves the reaction of 2-methylindoline with nitrosating agents. One common method is the reaction of 2-methylindoline with sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to form the nitroso derivative. The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the indole ring.
Reduction: Amine derivatives of the indole ring.
Substitution: Halogenated or sulfonated indole derivatives.
Applications De Recherche Scientifique
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-nitrosoindoline
- 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)-
- 1-Nitroso-2-methylindoline
Uniqueness
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- is unique due to its specific stereochemistry ®-configuration, which can influence its reactivity and interaction with biological targets. Compared to its (S)-enantiomer, the ®-enantiomer may exhibit different biological activities and chemical properties, making it a valuable compound for stereochemical studies and applications.
Propriétés
Numéro CAS |
77083-49-9 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(2R)-2-methyl-1-nitroso-2,3-dihydroindole |
InChI |
InChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3/t7-/m1/s1 |
Clé InChI |
KBCZSFIDYXEMTH-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC=CC=C2N1N=O |
SMILES canonique |
CC1CC2=CC=CC=C2N1N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



